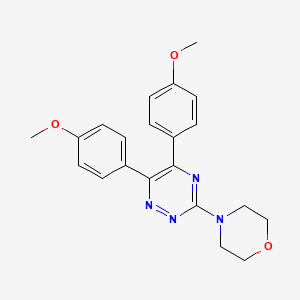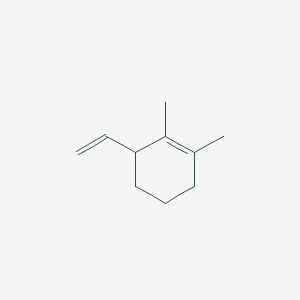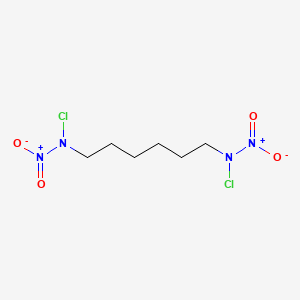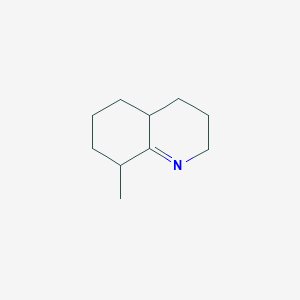
10H-Phenothiazine, 10-(4,6-dichloro-1,3,5-triazin-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Phenothiazine, 10-(4,6-dichloro-1,3,5-triazin-2-yl)- is a derivative of phenothiazine, a heterocyclic compound that has been widely studied for its diverse chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-(4,6-dichloro-1,3,5-triazin-2-yl)- typically involves the reaction of phenothiazine with cyanuric chloride in the presence of a base such as sodium carbonate. The reaction is carried out under controlled temperature conditions, often in an ice bath, to ensure the selective substitution of chlorine atoms on the triazine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems for temperature and pH control is common in industrial settings to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring allows for various substitution reactions, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Amines, thiols; reactions are usually conducted in the presence of a base like sodium carbonate or triethylamine.
Major Products:
Oxidation: Oxidized derivatives of phenothiazine.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
10H-Phenothiazine, 10-(4,6-dichloro-1,3,5-triazin-2-yl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of 10H-Phenothiazine, 10-(4,6-dichloro-1,3,5-triazin-2-yl)- involves its interaction with specific molecular targets and pathways. The phenothiazine core can intercalate with DNA, disrupting replication and transcription processes. The triazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, inhibiting their function. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Phenothiazine: The parent compound, known for its use in antipsychotic drugs and as an insecticide.
Chlorpromazine: A derivative of phenothiazine used as an antipsychotic medication.
Promethazine: Another phenothiazine derivative used as an antihistamine and antiemetic.
Comparison: Unlike its parent compound phenothiazine, which is primarily used in pharmaceuticals, this derivative has broader applications in materials science and industrial chemistry .
Eigenschaften
CAS-Nummer |
52643-26-2 |
|---|---|
Molekularformel |
C15H8Cl2N4S |
Molekulargewicht |
347.2 g/mol |
IUPAC-Name |
10-(4,6-dichloro-1,3,5-triazin-2-yl)phenothiazine |
InChI |
InChI=1S/C15H8Cl2N4S/c16-13-18-14(17)20-15(19-13)21-9-5-1-3-7-11(9)22-12-8-4-2-6-10(12)21/h1-8H |
InChI-Schlüssel |
KQIOSLGNDGLOAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C4=NC(=NC(=N4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



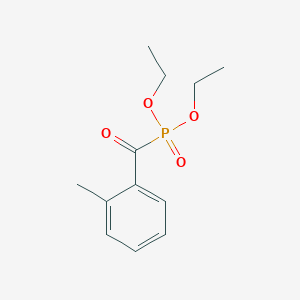
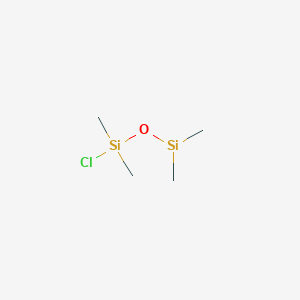
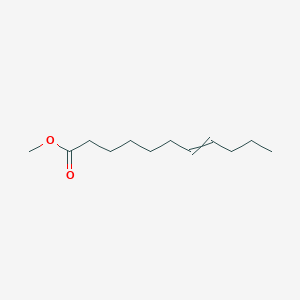
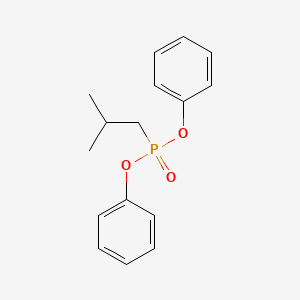
![2-[[(Z)-1-ethoxy-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzoic acid](/img/structure/B14633908.png)
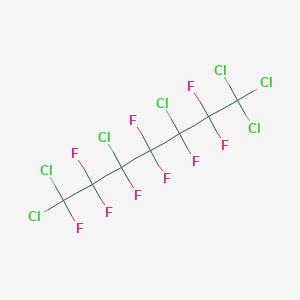
![Cyclohexanol, 4-(1,1-dimethylethyl)-1-[(phenylseleno)methyl]-](/img/structure/B14633921.png)
